Rifamycin B, 2-(4-methylphenyl)hydrazide
Description
Historical Context of Rifamycin Antibiotics
The rifamycin family originated in 1957 when Piero Sensi, Maria Teresa Timbal, and Pinhas Margalith isolated Streptomyces mediterranei (later reclassified as Amycolatopsis rifamycinica) from a soil sample in southern France. Initial fermentation broths yielded rifamycins A–E, with rifamycin B identified as a key component exhibiting broad-spectrum activity against mycobacteria. The name “rifamycin” derives from the French film Rififi, reflecting the serendipitous cultural influences shaping early antibiotic nomenclature.
Rifamycin B served as the progenitor for semisynthetic derivatives like rifampicin, which became a first-line tuberculosis treatment after its 1967 introduction. Structural modifications to the native ansamycin core, including oxidation and side-chain additions, aimed to enhance bioavailability and target specificity. The 2-(4-methylphenyl)hydrazide variant represents a continuation of this rational drug design paradigm, leveraging hydrazide chemistry to modulate solubility and binding kinetics.
Structural Classification Within Ansamycin Family
This compound belongs to the ansamycin class, characterized by a macrocyclic lactam ring bridged by an aliphatic ansa chain (Table 1). The parent compound, rifamycin B, features:
Table 1: Comparative Structural Features of Rifamycin Derivatives
| Feature | Rifamycin B | This compound |
|---|---|---|
| Molecular formula | C₃₇H₄₅NO₁₄ | C₄₆H₅₇N₃O₁₃ |
| Molecular weight (Da) | 755.76 | 859.96 |
| Key functional groups | Hydroxyl, ketone | Hydrazide, 4-methylphenyl substituent |
| Water solubility | Low | Moderate (via hydrazide ionization) |
The hydrazide modification at position 2 replaces the native carbonyl group with a -(NH)-NH-(C₆H₄-4-CH₃) moiety, introducing both aromatic and basic nitrogen functionalities. This alteration preserves the ansa chain’s spatial orientation critical for RNA polymerase inhibition while modulating electronic interactions with bacterial targets.
Significance of Hydrazide Functionalization in Antimicrobial Agents
Hydrazide groups confer distinct advantages in antimicrobial drug design:
Enhanced solubility : The ionizable hydrazide nitrogen improves aqueous solubility, addressing a limitation of native rifamycins. This property facilitates formulation for intravenous administration, as demonstrated in patent US4271155, which describes hydrazone derivatives with phosphonoxyalkyl groups for parenteral delivery.
Target affinity modulation : The 4-methylphenyl substituent introduces hydrophobic interactions with RNA polymerase β-subunit residues, potentially bypassing resistance mutations in rifampicin-resistant Mycobacterium tuberculosis strains.
Metabolic stability : Hydrazide derivatives resist enzymatic hydrolysis more effectively than ester or amide analogues, extending plasma half-life.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Density | 1.34 g/cm³ |
| Boiling point | 953.7°C at 760 mmHg |
| LogP | 6.88 |
| Polar surface area | 238.42 Ų |
The compound’s logP of 6.88 suggests significant lipophilicity, balanced by the hydrazide’s capacity for hydrogen bonding. This duality enables penetration of mycobacterial cell walls while maintaining cytoplasmic solubility—a critical factor for intracellular antibiotic activity.
Properties
CAS No. |
106744-12-1 |
|---|---|
Molecular Formula |
C46H57N3O13 |
Molecular Weight |
860.0 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-27-[2-[2-(4-methylphenyl)hydrazinyl]-2-oxoethoxy]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C46H57N3O13/c1-22-14-16-30(17-15-22)48-49-34(51)21-59-33-20-31-41(55)36-35(33)37-43(28(7)40(36)54)62-46(9,44(37)56)60-19-18-32(58-10)25(4)42(61-29(8)50)27(6)39(53)26(5)38(52)23(2)12-11-13-24(3)45(57)47-31/h11-20,23,25-27,32,38-39,42,48,52-55H,21H2,1-10H3,(H,47,57)(H,49,51)/b12-11+,19-18+,24-13-/t23-,25+,26+,27+,32-,38-,39+,42+,46-/m0/s1 |
InChI Key |
FGCRDUDDVHGDGJ-YRFZDLBWSA-N |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC5=CC=C(C=C5)C)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OCC(=O)NNC5=CC=C(C=C5)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rifamycin B, 2-(4-methylphenyl)hydrazide involves the reaction of rifamycin B with 4-methylphenylhydrazine under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran and may involve catalysts to facilitate the process .
Industrial Production Methods: Industrial production of rifamycin B involves fermentation using Amycolatopsis sp. The fermentation parameters, including the medium composition, significantly impact the yield. Optimized conditions include the use of soybean meal, glucose, potassium nitrate, calcium carbonate, and barbital .
Chemical Reactions Analysis
Types of Reactions: Rifamycin B, 2-(4-methylphenyl)hydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophiles like amines or hydrazines under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Rifamycin B, 2-(4-methylphenyl)hydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and its effects on bacterial RNA polymerase.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the production of antibiotics and other pharmaceutical compounds.
Mechanism of Action
Rifamycin B, 2-(4-methylphenyl)hydrazide exerts its effects by selectively inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby stopping protein synthesis and leading to bacterial cell death. The molecular targets include the beta subunit of the RNA polymerase enzyme .
Comparison with Similar Compounds
Key Observations :
- Hydrazides vs. Amides : Hydrazides (e.g., 2-(4-methylphenyl)hydrazide) exhibit stronger antibacterial activity than amides due to favorable electronic effects (σ* = 0.62 for 4-methylphenyl group) that enhance RNA polymerase binding . Amides, however, show parabolic activity dependence on log P (optimal log P ~3.2), suggesting solubility limitations .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in p-nitrobenzamide) reduce activity compared to electron-donating groups (e.g., methyl in 4-methylphenylhydrazide), aligning with SAR models for rifamycins .
Spectroscopic and Physicochemical Properties
Comparative NMR data for rifamycin derivatives highlight structural distinctions:
The hydrazide NH proton at 9.2 ppm indicates strong intramolecular hydrogen bonding, a feature absent in amides .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Rifamycin B, 2-(4-methylphenyl)hydrazide?
- Methodological Answer : Synthesis typically involves hydrazide formation via condensation of Rifamycin B derivatives with 4-methylphenylhydrazine. Key steps include refluxing in anhydrous methanol with triethylamine as a base to facilitate nucleophilic attack. Reaction conditions (e.g., temperature, solvent purity) significantly influence yield and purity . For analogous hydrazides, protocols often use hydrazine hydrochloride derivatives and monitor progress via TLC or HPLC .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group with a = 8.3713 Å, b = 21.568 Å parameters) .
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) confirm hydrazide linkage and substituent positioning .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 393.46 for C₂₁H₁₉N₃O₃S) .
Q. How is the antibacterial activity of this compound evaluated in vitro?
- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Broth microdilution methods (CLSI guidelines) quantify inhibition, with RNA polymerase binding affinity assessed via fluorescence polarization or SPR .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends govern its antibacterial potency?
- Methodological Answer :
- Hydrophobicity (log P) : Parabolic relationships exist; optimal log P (~3.5) maximizes membrane permeability while avoiding cytotoxicity .
- Electron-withdrawing substituents : 4-Methylphenyl groups enhance stability but reduce solubility. Sigma* (σ*) values correlate with enzyme inhibition potency in M. tuberculosis models .
- Collinearity challenges : Multivariate regression models address overlapping effects of log P, σ*, and steric parameters (e.g., Eₛ) .
Q. How can computational modeling optimize its interaction with bacterial targets?
- Methodological Answer :
- Docking studies : Rigid/flexible docking into RNA polymerase (PDB: 5UHC) identifies key binding residues (e.g., β-subunit Lys-281).
- DFT calculations : Predict charge distribution and reactive sites (e.g., hydrazide N-H as H-bond donor) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .
Q. What experimental strategies resolve contradictions in activity data across bacterial strains?
- Methodological Answer :
- Strain-specific log P optimization : Adjust lipophilicity (e.g., via alkyl chain modification) to match membrane composition (e.g., P. aeruginosa requires lower log P than S. aureus) .
- Enzyme isoform profiling : Compare inhibition of hCA I vs. II isoenzymes to clarify selectivity .
Q. How do stability and solubility impact formulation for in vivo studies?
- Methodological Answer :
- pH-dependent stability : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring. Hydrazides degrade rapidly at pH < 3, necessitating enteric coatings .
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes. Calculate Hansen solubility parameters to guide excipient selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
